Z-D-Arg(NO2)-OH

Description

Contextualization within Arginine Derivatives and Protected Amino Acids

Arginine is a fundamental basic amino acid essential for protein biosynthesis and serves as the direct precursor for nitric oxide (NO) production in biological systems ontosight.airesearchgate.net. In the realm of peptide synthesis and biochemical research, amino acids are often chemically modified to control reactivity and specificity. Z-D-Arg(NO2)-OH exemplifies several key modifications:

Protected Amino Acids: The "Z" or benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide chemistry, particularly in solution-phase synthesis. It shields the alpha-amino group, preventing unwanted reactions during peptide chain elongation peptide.combachem.comtotal-synthesis.com. The Cbz group is known for its stability to basic and acidic conditions but can be removed via hydrogenolysis total-synthesis.com.

D-Amino Acids: While L-amino acids are the building blocks of most proteins, D-amino acids, such as D-arginine, exist and can play distinct roles in biological processes or serve as research probes. Their different stereochemistry can alter interactions with enzymes and receptors compared to their L-counterparts ontosight.aimedchemexpress.comsigmaaldrich.com.

Arginine Derivatives: Modifications to the arginine side chain, such as the introduction of a nitro group (NO2) on the guanidino moiety, create derivatives with altered biochemical properties. The nitroarginine (B1678959) structure is specifically designed to interact with nitric oxide synthase enzymes cymitquimica.comwikipedia.orgchemimpex.com.

This compound integrates these features, presenting a protected, non-natural enantiomer of arginine modified to target specific enzymatic pathways. This makes it a compound of interest for studies requiring precise control over amino acid reactivity and biological target interaction cymitquimica.com.

Significance as a Research Tool in Biochemical and Pharmaceutical Investigations

The primary significance of this compound lies in its role as a sophisticated research tool. Its structural similarity to the natural substrate L-arginine, coupled with the presence of the nitro group, allows it to interact with nitric oxide synthase enzymes cymitquimica.comwikipedia.org. This interaction enables researchers to investigate fundamental biochemical pathways and explore potential pharmaceutical targets.

In biochemical investigations, this compound is employed to dissect the intricate mechanisms of NO synthesis and its downstream effects. By inhibiting NOS, researchers can study the physiological roles of NO in cellular signaling, neurotransmission, inflammation, and cardiovascular regulation chemimpex.comscbt.com. Its use provides a means to modulate NO production in experimental models, offering insights into disease states where NO signaling is dysregulated.

Pharmaceutical research benefits from such tools by identifying and validating therapeutic targets. Compounds like this compound aid in understanding disease pathologies related to NO, such as hypertension, neurodegenerative disorders, and inflammatory conditions, paving the way for the development of novel therapeutic agents chemimpex.comscbt.com.

Overview of Principal Research Trajectories for Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a multitude of physiological processes, including vasodilation, neurotransmission, and immune responses researchgate.netscbt.comabcam.com. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine into NO and L-citrulline researchgate.netmdpi.com. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS) scbt.comabcam.com.

Research into NOS inhibition is a significant area in pharmacology and biochemistry due to the involvement of NO in various diseases. Overproduction or dysregulation of NO is implicated in conditions such as cardiovascular diseases, inflammatory disorders, and neurological pathologies scbt.comabcam.commdpi.com. Compounds that can selectively inhibit NOS isoforms are therefore invaluable for both basic research and potential therapeutic development.

This compound, through its nitroarginine moiety, acts as a competitive inhibitor of NOS cymitquimica.comwikipedia.orgncats.iodrugbank.comcaymanchem.com. While specific isoform selectivity data for this compound itself is not extensively detailed in readily available literature, closely related nitroarginine derivatives, such as Nω-nitro-L-arginine (L-NNA) and L-NOARG, are known potent inhibitors, often showing selectivity towards constitutive NOS isoforms (nNOS and eNOS) over the inducible isoform (iNOS) ncats.iocaymanchem.comnih.gov. The D-enantiomeric form and the benzyloxycarbonyl protection likely influence its pharmacokinetic and pharmacodynamic properties, making it a specific tool for certain experimental designs. Research trajectories often involve using such inhibitors to probe the specific roles of different NOS isoforms in cellular and physiological functions.

Research Findings on Nitric Oxide Synthase Inhibition by Nitroarginine Analogues

While direct quantitative data for this compound is not as widely published as for its L-enantiomer or non-protected analogues, studies on related nitroarginine compounds provide critical insights into their inhibitory mechanisms and potencies. Nω-nitro-L-arginine (L-NNA) and L-NOARG are well-characterized competitive inhibitors of nitric oxide synthase. The following data, derived from studies on these closely related compounds, illustrate the typical inhibitory profiles observed:

| Inhibitor Name | NOS Isoform | Species/Source | Ki Value (nM) | Ki Value (µM) | Citation |

| Nω-nitro-L-arginine (L-NNA) | nNOS | Bovine | 15 | - | caymanchem.com |

| Nω-nitro-L-arginine (L-NNA) | nNOS | Human | 39 | - | caymanchem.com |

| Nω-nitro-L-arginine (L-NNA) | eNOS | Human | 39 | - | caymanchem.com |

| Nω-nitro-L-arginine (L-NNA) | iNOS | Mouse | - | 4.4 | caymanchem.com |

| L-NOARG (Nitroarginine) | cNOS | Bovine Brain | 15 | - | ncats.io |

| L-NOARG (Nitroarginine) | iNOS | Mouse Macrophage | - | 4.4 | ncats.io |

Note: cNOS (constitutive nitric oxide synthase) generally refers to nNOS and eNOS.

These values highlight the potent inhibitory activity of nitroarginine derivatives against NOS enzymes, particularly the constitutive isoforms. This compound, as a structural analogue, is utilized in research with the expectation of similar inhibitory capabilities, allowing for the study of NO-mediated processes.

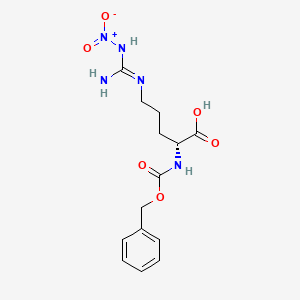

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCSFNCKORLQG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Biology Approaches for Z D Arg No2 Oh

Strategies for Chemical Synthesis of Z-D-Arg(NO2)-OH

The synthesis of this compound involves the strategic protection of the α-amino group and the arginine side chain to prevent unwanted reactions during peptide bond formation.

Incorporation of the Nitro (NO2) Group in Arginine Side Chain Protection

The guanidino group in the side chain of arginine is strongly basic and requires protection to avoid side reactions during peptide synthesis. nih.gov The nitro (NO2) group is one of the protecting groups employed for this purpose. peptide.comnih.gov

Recent studies have highlighted the advantages of using the nitro group for arginine protection, particularly in solid-phase peptide synthesis. nih.govnih.gov A significant benefit is its ability to prevent the formation of δ-lactam, a common and problematic side reaction that can occur during the incorporation of arginine into a peptide chain. nih.govsemanticscholar.org Furthermore, the nitro group demonstrates good stability in solution over extended periods. nih.govresearchgate.net The removal of the nitro group can be achieved through methods such as treatment with stannous chloride (SnCl2) under mild acidic conditions or by hydrogeolysis. peptide.comnih.gov

Comparative Analysis of Protecting Group Strategies (e.g., Z, Fmoc, Boc, Pbf)

The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent. americanpeptidesociety.org This mild deprotection condition makes the Fmoc strategy highly popular for SPPS. americanpeptidesociety.orgiris-biotech.de In contrast, the Boc group is acid-labile and requires strong acids like trifluoroacetic acid (TFA) for its removal. americanpeptidesociety.org

For the arginine side chain in Fmoc-based SPPS, common protecting groups include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). peptide.com In Boc-based SPPS, the nitro (NO2) and tosyl (Tos) groups are frequently used. peptide.com

The Z group , as mentioned, is primarily utilized in solution-phase synthesis. peptide.com The following table provides a comparative overview of these protecting groups.

| Protecting Group | Target Functionality | Cleavage Condition | Primary Application | Key Advantages | Key Disadvantages |

| Z (Benzyloxycarbonyl) | α-Amino | Catalytic hydrogenolysis, strong acids (HF, HBr/AcOH) bachem.com | Solution-Phase Synthesis peptide.com | Stable, enhances crystallinity highfine.com | Limited use in SPPS peptide.com |

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino | Base (e.g., Piperidine) americanpeptidesociety.org | Solid-Phase Synthesis americanpeptidesociety.org | Mild deprotection conditions americanpeptidesociety.org | Can be susceptible to premature cleavage in some sequences |

| Boc (tert-Butyloxycarbonyl) | α-Amino | Strong Acid (e.g., TFA) americanpeptidesociety.org | Solid-Phase Synthesis americanpeptidesociety.org | Robust and well-established | Requires harsher deprotection conditions americanpeptidesociety.org |

| NO2 (Nitro) | Arginine Side Chain | SnCl2, mild acid; Hydrogeolysis peptide.comnih.gov | Boc-SPPS, Solution-Phase peptide.com | Prevents δ-lactam formation, stable in solution nih.govsemanticscholar.org | Can lead to ornithine formation during HF cleavage peptide.com |

| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Arginine Side Chain | Acid (e.g., TFA) nih.gov | Fmoc-SPPS nih.gov | Good acid lability for Fmoc strategy | More expensive raw materials compared to NO2 derivatives nih.gov |

Integration of this compound in Peptide Synthesis

This compound serves as a valuable building block in the synthesis of peptides, with its utility dictated by the chosen synthetic methodology.

Utility as a Building Block in Solid-Phase Peptide Synthesis

While the Z group is not standard for α-amino protection in SPPS, derivatives of nitro-arginine are indeed utilized, particularly within the Boc-SPPS framework. peptide.com Research has demonstrated that Fmoc-Arg(NO2)-OH is a viable alternative to more commonly used derivatives like Fmoc-Arg(Pbf)-OH in Fmoc-SPPS. nih.gov Its stability and resistance to δ-lactam formation are significant advantages. nih.gov The deprotection of the nitro group can be performed on the resin using reagents like SnCl2, offering an orthogonal removal strategy. nih.govnih.gov

Applications in Solution-Phase Peptide Synthesis

This compound is well-suited for solution-phase peptide synthesis. The Z group provides robust protection of the α-amino group during coupling reactions in solution. researchgate.net The nitro group effectively shields the reactive guanidino side chain. Both protecting groups can be removed under specific conditions that are compatible with solution-phase methodologies. For instance, the final deprotection can often be achieved in a single step via catalytic hydrogenolysis, which removes both the Z and nitro groups.

Considerations for Derivatization and Analog Development

The development of derivatives and analogs using Z-D-Arg(NO₂)-OH as a starting building block requires careful consideration of the properties imparted by the nitro (NO₂) protecting group on the guanidino function of the arginine side chain. These considerations are critical during solid-phase peptide synthesis (SPPS), where the stability of the protecting group, its influence on side reactions, and the conditions for its eventual removal dictate the success and purity of the final product.

Recent research has revisited the utility of the NO₂ group, traditionally considered an older protecting group, highlighting its distinct advantages in modern synthetic methodologies. nih.gov A primary concern during the incorporation of arginine residues in peptide synthesis is the formation of δ-lactam, an intramolecular cyclization side reaction that terminates the peptide chain. nih.govresearchgate.net The choice of protecting group on the arginine side chain significantly influences the propensity for this side reaction.

Studies comparing commonly used Fmoc-protected arginine derivatives have shown that Fmoc-Arg(NO₂)-OH exhibits a significantly lower tendency to form δ-lactam compared to other derivatives. nih.gov This stability is a key advantage when synthesizing complex peptides or developing analogs where purity is paramount. The activation of the carboxylic acid group of the protected arginine is the critical step where δ-lactam formation can occur; the electron-withdrawing nature of the NO₂ group appears to suppress this unwanted reaction pathway. researchgate.net

Another crucial factor in analog development, particularly for automated synthesis, is the stability of the protected amino acid in solution over time. Comparative studies have demonstrated that while some protected arginine analogs show degradation in common solvents like Dimethylformamide (DMF), the NO₂ derivative remains completely stable for extended periods. researchgate.netnih.gov

Table 1: Stability Comparison of Fmoc-Protected Arginine Derivatives in Solution

| Derivative | Solvent | Stability |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | DMF & NBP | Completely Stable |

| Fmoc-Arg(Pbf)-OH | DMF & NBP | Completely Stable |

Data sourced from studies on Fmoc-L-Arg(X)-OH analogs, with principles applicable to D-enantiomers. nih.gov

The development of novel deprotection strategies is also a central aspect of chemical biology approaches. While the NO₂ group is robust, its removal has traditionally required harsh conditions like catalytic hydrogenation, which can be incompatible with other sensitive functional groups in a complex analog. Recent advancements have established an efficient, resin-compatible method for NO₂ group removal using tin(II) chloride (SnCl₂) in a mildly acidic environment. nih.gov This method allows for the deprotection of the arginine side chain while the peptide remains anchored to the solid support, offering a more orthogonal and versatile approach for analog synthesis. researchgate.netnih.gov

Table 2: Deprotection Method for NO₂ Group

| Reagent | Conditions | Application | Key Finding |

|---|

These findings underscore that Z-D-Arg(NO₂)-OH is not merely a historical reagent but a valuable tool for modern peptide chemistry. Its inherent stability, suppression of side reactions, and compatibility with updated deprotection protocols make it a strong candidate for the synthesis of well-defined peptide analogs for chemical biology investigations. The choice of this building block allows for greater control over the purity and integrity of the final synthetic peptide.

Biochemical and Enzymatic Investigations of Z D Arg No2 Oh

Mechanisms of Nitric Oxide Synthase (NOS) Inhibition by Z-D-Arg(NO2)-OH

Nitric Oxide Synthase (NOS) enzymes are responsible for the synthesis of nitric oxide (NO) from the substrate L-arginine. rndsystems.com This process is fundamental to numerous physiological functions, including neurotransmission, vascular regulation, and immune responses. medchemexpress.com Arginine analogues, such as this compound, are designed to interfere with this synthesis, thereby reducing the production of NO. frontiersin.org The inhibitory action of these molecules is crucial for investigating the physiological and pathological roles of NO. chemimpex.com

The primary mechanism by which arginine-based inhibitors affect Nitric Oxide Synthase is through competitive inhibition. frontiersin.org In this process, the inhibitor molecule competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. ahajournals.org Due to its structural similarity to L-arginine, this compound can occupy the active site, preventing the substrate from binding and thereby blocking the synthesis of nitric oxide. cymitquimica.com

Interestingly, the specific dynamics of inhibition can vary depending on the NOS isoform and the chirality of the inhibitor. Research on dipeptides containing Nω-nitro-D-arginine (D-Arg(NO2)) has revealed that they act as competitive inhibitors for neuronal NOS (nNOS) and endothelial NOS (eNOS). However, for inducible NOS (iNOS), these same compounds exhibit uncompetitive inhibition, a mechanism where the inhibitor binds only to the enzyme-substrate complex. capes.gov.br This highlights a nuanced interaction between D-isomer-containing inhibitors and the different NOS isoforms.

There are three primary isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). rndsystems.com Developing inhibitors with selectivity for a specific isoform is a major goal in pharmacology, as it could allow for targeted therapeutic intervention. nih.gov

Table 1: Inhibition Constants (Ki) of Nω-nitro-L-arginine (L-NNA) for NOS Isoforms

Note: This data is for the L-isomer (L-NNA), a proxy for understanding the general inhibitory profile of nitroarginine (B1678959) derivatives. The stereochemistry significantly impacts activity.

| NOS Isoform | Source Organism | Ki Value | Reference |

|---|---|---|---|

| nNOS | Bovine | 15 nM | caymanchem.comcaymanchem.com |

| eNOS | Human | 39 nM | caymanchem.comcaymanchem.com |

| iNOS | Mouse | 4.4 µM | caymanchem.comcaymanchem.com |

The stereochemistry of the arginine analogue is critical. Studies on dipeptides containing D-Arg(NO2) have shown remarkable selectivity of up to 1800-fold for nNOS over iNOS. capes.gov.br However, this selectivity did not extend to eNOS, with only a small preference for nNOS over eNOS being observed. capes.gov.br Furthermore, in vivo studies in humans have demonstrated that while the L-isomer N(G)-nitro-L-arginine methyl ester (L-NAME) causes a significant increase in blood pressure, the corresponding D-isomer had no effect, suggesting the D-form is a much weaker inhibitor in a physiological context. ahajournals.org

The direct enzymatic consequence of NOS inhibition by compounds like this compound is a decrease in the synthesis of nitric oxide from L-arginine. frontiersin.org This reduction in NO production lowers its bioavailability, thereby attenuating its downstream physiological effects. mdpi.com NO is a critical signaling molecule that contributes to the regulation of vascular tone, neurotransmission, and immune cell function. chemimpex.commdpi.com By inhibiting its production, researchers can study the consequences of reduced NO signaling in various biological systems, from cellular pathways to organ function. chemimpex.com For example, the inhibition of endothelium-derived NO is known to affect blood pressure regulation. medchemexpress.com

Interactions with Arginine Metabolic Pathways

The introduction of an L-arginine analogue such as this compound can have broader effects that extend beyond the direct inhibition of NOS, influencing the interconnected metabolic pathways that utilize arginine.

Nitric oxide synthesis is part of a metabolic cycle. NOS enzymes convert L-arginine into NO and L-citrulline. mdpi.com This L-citrulline can be recycled back into L-arginine through the sequential action of the enzymes argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL), making it available again for NOS. By competitively inhibiting the initial step of this cycle—the conversion of L-arginine to NO—this compound effectively disrupts the entire L-arginine/NO pathway, reducing the flux of both NO and the co-product L-citrulline.

Within a cell, L-arginine is a substrate for multiple enzymatic pathways. The primary competitor for NOS is the enzyme arginase, which hydrolyzes L-arginine to produce urea (B33335) and L-ornithine. frontiersin.org These two pathways are in constant competition for their common substrate. By blocking the NOS pathway, an inhibitor could theoretically increase the availability of L-arginine for the arginase pathway, although the primary effect remains the reduction of NO synthesis.

Furthermore, the availability of intracellular L-arginine is dependent on its transport into the cell, which is mediated by specific cationic amino acid transporters (CATs). greyhoundchrom.com Studies have shown that the transport of L-arginine can be competitively inhibited by other amino acids like lysine. greyhoundchrom.com Given its structural similarity to arginine, it is plausible that this compound could interfere with these transport systems, potentially limiting the uptake of L-arginine from the extracellular environment and further impacting its availability for all metabolic processes, including NO synthesis.

Enzymatic Characterization and Kinetic Studies

The compound N-α-Benzyloxycarbonyl-N'-nitro-D-arginine, or this compound, is a modified amino acid derivative frequently utilized in biochemical and enzymatic research. Its structural similarity to arginine, a key amino acid in various biological processes, makes it a valuable tool for investigating the mechanisms of several enzyme families, particularly proteases and nitric oxide synthases. While detailed kinetic studies exclusively characterizing this compound as a direct substrate or inhibitor are not extensively documented in publicly available literature, its role is often as a crucial building block in the synthesis of more complex peptide-based probes and inhibitors used for enzymatic characterization.

Research in this area focuses on how enzymes recognize and process substrates containing arginine or its analogs. The presence of the benzyloxycarbonyl (Z) group at the N-terminus, the D-configuration of the alpha-carbon, and the nitro group on the side chain's guanidinium (B1211019) group are all critical modifications that influence its interaction with enzyme active sites. These modifications often render the molecule resistant to cleavage, making it a candidate for studies on enzyme inhibition. mdpi.com

Interaction with Serine Proteases

Serine proteases, such as trypsin and thrombin, are a major class of enzymes that cleave peptide bonds following basic amino acid residues like arginine and lysine. frontiersin.org The specificity of these enzymes is a key area of investigation, and synthetic substrates are essential tools for this purpose. diapharma.com While kinetic data for this compound itself is scarce, data for related peptide sequences incorporating the Z-D-Arg moiety provide insight into its potential interactions.

For example, the chromogenic substrate S-2765, which has the sequence Z-D-Arg-Gly-Arg-pNA, is used to measure the activity of Factor Xa, a critical serine protease in the blood coagulation cascade. diapharma.com In this context, the Z-D-Arg portion of the molecule serves to interact with the enzyme's binding pocket. The hydrolysis of the substrate releases p-nitroaniline (pNA), a colored compound that can be measured spectrophotometrically to determine enzyme activity. mdpi.com

The kinetic parameters for such interactions, including the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat), are crucial for characterizing the enzyme's efficiency and substrate preference. diapharma.com

Table 1: Kinetic Data for a Related Chromogenic Substrate with Factor Xa This table presents data for a compound structurally related to this compound to illustrate typical kinetic parameters in enzymatic assays.

| Enzyme | Synthetic Substrate | Kₘ (mM) | kcat (s⁻¹) |

| Factor Xa (Bovine) | S-2765™ (Z-D-Arg-Gly-Arg-pNA) | 0.11 | 195 |

Data sourced from Diapharma Chromogenic Substrates information. diapharma.com

The D-configuration and the N-terminal protecting group in this compound suggest that it would likely function as an inhibitor rather than a substrate for trypsin-like proteases. Competitive inhibitors often bind to the active site but cannot be cleaved, thus blocking the enzyme's activity towards its natural substrates. sigmaaldrich.com

Investigations Related to Nitric Oxide Synthase (NOS)

Nitric oxide synthase (NOS) is the enzyme responsible for synthesizing nitric oxide (NO) from its natural substrate, L-arginine. nih.govresearchgate.net Given that this compound is an arginine analog, it is a compound of interest for investigating NOS activity. The key features of this compound—the D-stereochemistry and the nitro-substituted guanidino group—make it a potential inhibitor of NOS isoforms (nNOS, eNOS, and iNOS). researchgate.net

The catalytic mechanism of NOS is complex and involves the binding of L-arginine to the enzyme's active site. csuohio.edu Arginine analogs are widely used to probe this mechanism and to develop therapeutic agents that can modulate NO production. While specific kinetic constants for the inhibition of NOS by this compound are not detailed in the available research, studies with other arginine derivatives provide a framework for its potential action. For instance, L-N(G)-nitroarginine methyl ester (L-NAME) is a well-known non-selective NOS inhibitor that acts by competing with L-arginine for binding to the active site. researchgate.net The investigation of D-isomers and other modified arginines helps to elucidate the strict structural requirements for substrate binding and catalysis by NOS enzymes. nih.gov

Use in Carboxypeptidase Studies

Carboxypeptidases are proteases that cleave amino acid residues from the C-terminus of a peptide chain. Carboxypeptidase Y, for example, is known for its broad substrate specificity. nih.gov Studies have been conducted to alter its specificity through site-directed mutagenesis, aiming to create variants that prefer substrates with C-terminal basic amino acids like arginine. nih.gov In such research, substrates ending in arginine or its derivatives are essential. While this compound itself is N-terminally protected and thus not a direct substrate for carboxypeptidases, it serves as a key starting material for synthesizing C-terminally free peptides that can be used in these kinetic and specificity studies.

Research Applications of Z D Arg No2 Oh in Biological Systems

Cardiovascular Research Applications

The compound is frequently utilized in cardiovascular research to investigate conditions where dysregulation of NO is a contributing factor, such as hypertension. chemimpex.comchemimpex.com NO is a critical signaling molecule that regulates vascular homeostasis. mdpi.comresearchgate.net

Z-D-Arg(NO2)-OH is instrumental in studies examining the fundamental mechanisms of blood pressure control and vascular function. chemimpex.comchemimpex.com Nitric oxide produced by endothelial NOS (eNOS or NOS III) is a primary regulator of vascular tone; it causes vasodilation, which helps to maintain normal blood pressure. researchgate.netunimedizin-mainz.de Impaired NO production is a hallmark of endothelial dysfunction and is associated with various cardiovascular diseases, including hypertension. researchgate.netnih.gov

Table 1: Role of Nitric Oxide Synthase (NOS) Isoforms in the Cardiovascular System

| NOS Isoform | Location | Cardiovascular Function | Implication of Inhibition |

| eNOS (NOS III) | Endothelial cells | Mediates vasodilation, regulates blood pressure, prevents platelet aggregation, inhibits vascular inflammation. mdpi.comunimedizin-mainz.de | Increased vascular resistance, hypertension, pro-thrombotic state. |

| nNOS (NOS I) | Central and peripheral neurons | Central regulation of blood pressure, mediates vasodilation via nitrergic nerves. unimedizin-mainz.de | Alterations in central blood pressure control mechanisms. |

| iNOS (NOS II) | Immune cells (e.g., Macrophages), Vascular smooth muscle cells | Expressed during inflammation; large NO output can contribute to septic shock pathophysiology. unimedizin-mainz.de | Reduction of hypotension associated with systemic inflammation (sepsis). |

Research utilizing this compound helps to dissect the complex dynamics of NO within the endothelium. chemimpex.com The synthesis of NO is a tightly regulated process involving the oxidation of L-arginine. nih.govmdpi.com this compound, as an arginine analog, competes with the natural substrate, thereby inhibiting the catalytic activity of NOS. cymitquimica.com

This inhibition allows scientists to explore the signaling pathways that are dependent on endothelial-derived NO. For instance, the activation of soluble guanylyl cyclase (sGC) in smooth muscle cells by NO, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation, is a key pathway investigated using NOS inhibitors. nih.gov Understanding these dynamics is essential for developing therapeutic strategies for diseases characterized by endothelial dysfunction. mdpi.com

Neuroscience Research Applications

In neuroscience, this compound serves as a critical agent to explore the diverse functions of NO, which acts as an atypical neurotransmitter and neuromodulator. chemimpex.comfrontiersin.orgresearchgate.net

Nitric oxide is involved in crucial neuronal processes, including synaptic plasticity, which is the basis for learning and memory. unimedizin-mainz.defrontiersin.org Unlike classical neurotransmitters, NO is not stored in vesicles and can diffuse across cell membranes to act on neighboring cells, a process known as volume transmission. researchgate.netcaymanchem.com It is synthesized by neuronal NOS (nNOS or NOS I) in response to calcium influx, often triggered by the activation of NMDA receptors. caymanchem.com

The use of this compound allows researchers to block NO production and observe the resulting effects on neurotransmission and synaptic function. chemimpex.com These studies have been fundamental in confirming the role of NO as a retrograde messenger, where it is produced in the postsynaptic neuron and diffuses back to the presynaptic terminal to modulate neurotransmitter release. nih.gov At high concentrations, however, NO can be neurotoxic, and its overproduction has been linked to neuronal damage in various neurological diseases. researchgate.netfrontiersin.org

This compound and other NOS inhibitors are used in preclinical models to investigate potential treatments for neurodegenerative diseases. chemimpex.com One significant area of research is in Parkinson's disease (PD) and the motor complications that arise from its treatment. researchgate.net Long-term therapy with L-3,4-dihydroxyphenylalanine (L-DOPA), the primary treatment for PD, often leads to the development of L-DOPA-induced dyskinesia (LID), which are abnormal involuntary movements. researchgate.netfrontiersin.org

Preclinical research in rodent models of PD has shown that nitric oxide signaling is implicated in the development of LID. researchgate.net Studies have demonstrated that inhibiting NOS can reduce these involuntary movements without compromising the therapeutic effect of L-DOPA on motor function. researchgate.net These findings suggest that the NO pathway is a promising therapeutic target for managing the side effects of Parkinson's treatment. researchgate.net

Table 2: Selected Preclinical Findings on NOS Inhibition in L-DOPA-Induced Dyskinesia

| Study Focus | Animal Model | Key Finding | Potential Implication |

| Role of NO in LID | 6-hydroxydopamine (6-OHDA)-lesioned rats and mice | Inhibition of nitric oxide synthase reduces the severity of L-DOPA-induced abnormal involuntary movements. researchgate.net | Targeting the NO pathway could be a therapeutic strategy to alleviate LID in PD patients. researchgate.net |

| Neuroinflammation and LID | 6-OHDA-lesioned rats | A link between neuroinflammation and LID has been documented; treatments that reduce inflammation can attenuate dyskinesia. nih.gov | Modulating neuroinflammatory processes, in which NO plays a role, may help manage LID. |

| Dopamine-NO Interactions | Rodent models of PD | NO influences dopamine-mediated neurotransmission in the basal ganglia. researchgate.net | Altering NO signaling could help normalize the aberrant dopamine (B1211576) signaling that contributes to LID. |

Immunological Research Applications

The application of this compound extends to immunology, where it is used to probe the role of NO in the immune response. chemimpex.com Nitric oxide is a key molecule in host defense and immune regulation. nih.gov It is produced in large quantities by inducible NOS (iNOS or NOS II) in immune cells like macrophages upon stimulation by cytokines. nih.govunimedizin-mainz.de

This high output of NO has cytostatic and cytotoxic effects on invading pathogens. unimedizin-mainz.de However, the sustained production of NO can also contribute to the pathophysiology of inflammatory and autoimmune diseases. unimedizin-mainz.de By using this compound to inhibit NOS, researchers can study the specific contributions of NO to pathogen killing, T-cell function, and the regulation of inflammatory processes. chemimpex.comnih.gov This research is vital for developing immunomodulatory therapies that can either boost NO production to fight infection or inhibit it to control chronic inflammation. chemimpex.com

Examination of Nitric Oxide's Role in Immune Responses

Nitric oxide is a key molecule in the immune system, involved in both host defense and the regulation of immune cell function. convatec.comnih.gov this compound is utilized in immunological research to investigate the specific contributions of NO to immune responses. chemimpex.comchemimpex.com By inhibiting NOS, researchers can observe how the absence or reduction of NO affects various immune phenomena.

High concentrations of NO, produced by the inducible isoform of nitric oxide synthase (NOS-2), are crucial for defending against a wide range of pathogens. nih.gov This NO can directly kill bacteria and other microbes. convatec.com Studies using NOS inhibitors like this compound can help delineate the specific pathogens that are susceptible to NO-mediated killing and the mechanisms involved.

Furthermore, NO is not just a cytotoxic molecule; it also acts as a signaling molecule that regulates the activity, growth, and death of various immune cells, including macrophages, T lymphocytes, and neutrophils. nih.gov For instance, the availability of arginine, the precursor for NO, is a critical factor in T lymphocyte activation. mdpi.comnih.gov Research employing this compound can help clarify how NO signaling influences T cell proliferation, differentiation, and cytokine production. In macrophages, NO production is a hallmark of the pro-inflammatory M1 phenotype, and inhibiting this pathway can shed light on the transition between pro- and anti-inflammatory macrophage states. mdpi.com

The table below summarizes key research findings on the role of NO in the immune response, often investigated using inhibitors like this compound.

| Immune Cell/Process | Role of Nitric Oxide (NO) | Research Application of NOS Inhibition |

| Macrophages | M1 polarization, pathogen killing, pro-inflammatory signaling. mdpi.comnih.gov | To study the impact of reduced NO on bacterial clearance and the shift towards an anti-inflammatory M2 phenotype. |

| T Lymphocytes | Regulation of activation, proliferation, and differentiation. mdpi.comnih.gov | To investigate the necessity of NO for T cell-mediated immune responses and cytokine release. |

| Neutrophils | Antimicrobial activity, regulation of apoptosis. nih.gov | To determine the contribution of NO to neutrophil-mediated host defense and inflammation resolution. |

| Dendritic Cells | Modulation of antigen presentation and T cell priming. nih.gov | To understand how NO signaling in dendritic cells influences the initiation of adaptive immunity. |

Studies on Inflammation and Immunomodulation

Inflammation is a complex biological response, and nitric oxide is a pivotal mediator in this process. nih.gov this compound is instrumental in studies aimed at dissecting the pro-inflammatory versus anti-inflammatory roles of NO. chemimpex.com The effect of NO in inflammation is concentration-dependent; low levels produced by constitutive NOS isoforms (nNOS, eNOS) can be protective, while high, sustained levels from iNOS are often associated with chronic inflammation. nih.gov

By inhibiting NO synthesis, researchers can investigate its contribution to the cardinal signs of inflammation, such as vasodilation, edema, and pain. For example, inhibiting NO production can help determine its role in regulating blood flow and vascular permeability at sites of inflammation. chemimpex.com

Immunomodulation refers to the alteration of the immune response. frontiersin.org NO is a potent immunomodulatory molecule. nih.gov Research using this compound helps to understand how NO governs the balance between different arms of the immune system. For example, by influencing the differentiation of T helper cells (Th1, Th2, Th17), NO can steer the immune response towards a cell-mediated or humoral outcome. mdpi.com Inhibiting NO synthesis allows for the examination of how this balance is altered, providing insights into the pathogenesis of autoimmune diseases, where this balance is often dysregulated. mdpi.comnih.gov

The following table details research findings related to NO's role in inflammation and immunomodulation.

| Inflammatory/Immunomodulatory Process | Role of Nitric Oxide (NO) | Research Application of NOS Inhibition |

| Vasodilation | Induces relaxation of vascular smooth muscle, increasing blood flow. chemimpex.com | To study the contribution of NO to inflammatory hyperemia and its potential as a therapeutic target in vascular diseases. |

| Cytokine Production | Can either suppress or enhance the production of inflammatory cytokines. scielo.br | To delineate the specific signaling pathways through which NO modulates cytokine networks in different inflammatory conditions. |

| T Helper Cell Differentiation | Influences the balance between Th1, Th2, and Th17 cell lineages. mdpi.com | To investigate how the absence of NO affects the outcome of immune responses in models of infection, allergy, and autoimmunity. |

| Chronic Inflammation | High levels from iNOS can contribute to tissue damage and perpetuate the inflammatory state. nih.gov | To explore the therapeutic potential of NOS inhibition in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. |

Pharmacological Research and Discovery

This compound is a valuable asset in pharmacological research, particularly in the development of new therapeutic agents that target the nitric oxide pathway. chemimpex.comchemimpex.com Its utility extends from being a fundamental research tool to influencing the design of more complex molecules with therapeutic potential.

Development of Research Tools for Targeting Nitric Oxide Pathways

The arginine-nitric oxide pathway is a target for the development of new drugs for a variety of conditions. nih.gov this compound and similar arginine derivatives are foundational tools in this process. medchemexpress.com They allow researchers to validate the nitric oxide pathway as a potential therapeutic target. By observing the physiological effects of inhibiting NOS in disease models, scientists can predict the potential efficacy of more sophisticated drug candidates.

These inhibitors are crucial for:

Target Validation: Confirming that modulation of the NO pathway produces a desirable therapeutic effect in a preclinical model.

Assay Development: Serving as standard inhibitors in biochemical and cell-based assays designed to screen for new, more potent, and selective NOS inhibitors.

Understanding Disease Mechanisms: Elucidating the role of NO dysregulation in various pathologies, thereby identifying new opportunities for therapeutic intervention. chemimpex.com

The development of research tools targeting the NO pathway is an iterative process, as summarized below.

| Research Stage | Role of this compound and Analogs | Outcome |

| Initial Hypothesis | Used to test the hypothesis that inhibiting NO synthesis will have a beneficial effect in a specific disease model. | Proof-of-concept for targeting the NO pathway. |

| High-Throughput Screening | Employed as a reference compound to identify novel chemical entities that inhibit NOS. | Identification of new lead compounds for drug development. |

| Lead Optimization | Used as a benchmark to compare the potency and selectivity of newly synthesized inhibitors. | Development of more drug-like candidates with improved pharmacological properties. |

Role in Peptidomimetic Design for Biological Activity Modulation

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability. upc.edu The design of peptidomimetics often starts with the structure of a natural peptide or a known inhibitor. nih.gov this compound, as a modified amino acid, plays a role in the conceptual framework of peptidomimetic design.

The guanidino group of arginine is a key structural feature for its biological activity, including its role as a substrate for NOS. mdpi.com In this compound, the nitro group modifies the properties of the guanidino group. This modification serves as a model for how to alter the functionality of this critical group while retaining its ability to interact with the target enzyme.

In the design of peptidomimetic inhibitors of NOS, the structure of arginine and its derivatives like this compound provides a template. Medicinal chemists can replace the peptide backbone with non-peptidic scaffolds while retaining the key pharmacophoric elements, such as the modified guanidino group, to create small molecule inhibitors. upc.edu This approach aims to develop drugs that are more resistant to enzymatic degradation and have better pharmacokinetic profiles than peptide-based inhibitors.

The principles of using modified amino acids in peptidomimetic design are outlined below.

| Design Principle | Application in Peptidomimetic Development | Example from this compound |

| Side Chain Modification | Altering the side chain of an amino acid to modulate its binding affinity and selectivity for a target. | The nitro group on the guanidino side chain alters its electronic properties, leading to inhibition of NOS. |

| Conformational Constraint | Introducing structural modifications to lock the molecule in a bioactive conformation. | While not a primary feature of this compound itself, the concept of modifying the arginine structure is central to creating rigid analogs. |

| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties to improve drug-like characteristics. | The nitroguanidine (B56551) group serves as a bioisostere for the protonated guanidinium (B1211019) group of arginine at the active site of NOS. |

Advanced Methodological Approaches for Characterizing Z D Arg No2 Oh in Research

Analytical Methodologies for Structural and Purity Assessment in Research

The definitive identification and purity assessment of Z-D-Arg(NO₂)-OH are prerequisites for its use in any research application. A combination of analytical methods is typically employed to confirm the chemical structure and quantify the presence of any impurities, ensuring the integrity of experimental results.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Z-D-Arg(NO₂)-OH. It is widely used for purity determination and for monitoring the progress of chemical reactions in mechanistic studies. mdpi.com Reverse-phase HPLC (RP-HPLC) is particularly effective, where the compound is separated based on its hydrophobicity.

In mechanistic studies, such as peptide synthesis, HPLC allows researchers to track the stability of the protected arginine derivative and identify potential side reactions. nih.gov For instance, studies on the related compound Fmoc-Arg(NO₂)-OH have shown that HPLC can be used to monitor the compound's stability in different solvents over time and to detect the formation of undesired byproducts like δ-lactam. mdpi.comnih.gov By analyzing aliquots of a reaction mixture at various time points, a kinetic profile of the reaction can be constructed. mdpi.com This provides valuable information on reaction efficiency and the formation of impurities.

A typical HPLC analysis for an arginine derivative would involve a C18 column and a mobile phase gradient of an organic solvent (like acetonitrile) in water, often with an acid additive such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. nih.govsielc.com Detection is commonly performed using UV absorbance, typically at a low wavelength like 210 nm, where the peptide bonds and protecting groups absorb light. sielc.com

Table 1: Example HPLC Parameters for Analysis of Arginine Derivatives

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18, 5 µm | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting hydrophobic compounds. |

| Gradient | 5-95% B over 15 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 210 nm | Detects peptide bonds and aromatic protecting groups. |

| Injection Volume | 10 µL | Standard volume for injecting the sample solution. |

Biological Assay Development and Validation for Z-D-Arg(NO₂)-OH Activity

To investigate the biological effects of Z-D-Arg(NO₂)-OH, particularly its potential role as an inhibitor of enzymes that process L-arginine, specific and validated biological assays are required. These assays are designed to measure the compound's influence on enzymatic activity and cellular pathways, primarily those related to nitric oxide (NO) synthesis.

Z-D-Arg(NO₂)-OH is an analog of L-arginine, the natural substrate for nitric oxide synthases (NOS). Therefore, in vitro enzymatic assays using purified NOS isoforms (nNOS, eNOS, iNOS) are crucial for characterizing its inhibitory potential. The principle of these assays is to measure the rate of NO production by the enzyme in the presence and absence of the inhibitor.

A common method involves monitoring the conversion of L-arginine to L-citrulline, the co-product of the NOS reaction. nih.gov This can be achieved by using radiolabeled [³H]L-arginine and quantifying the formation of [³H]L-citrulline. Alternatively, NO production can be measured directly using an NO-specific electrode or indirectly by detecting its stable breakdown products, nitrite and nitrate, using colorimetric methods like the Griess assay. By performing the assay with a range of Z-D-Arg(NO₂)-OH concentrations, an inhibition curve can be generated to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀).

Table 2: Components of a Typical In Vitro NOS Inhibition Assay

| Component | Role |

| Purified NOS Enzyme | The biological catalyst whose activity is being measured. |

| L-Arginine | The natural substrate for the enzyme. |

| Z-D-Arg(NO₂)-OH | The potential inhibitor being tested. |

| NADPH | Essential cofactor providing reducing equivalents. |

| Tetrahydrobiopterin (BH₄) | Critical cofactor for NOS catalytic activity. nih.gov |

| Calmodulin/Ca²⁺ | Required for the activation of nNOS and eNOS isoforms. nih.gov |

| Buffer System | Maintains a stable pH (e.g., HEPES buffer). |

| Detection Reagent | Quantifies the product (e.g., Griess reagent for nitrite). |

Cellular assays provide a more physiologically relevant context for evaluating the activity of Z-D-Arg(NO₂)-OH. These assays typically use cell lines (e.g., macrophages like RAW 264.7) that can be stimulated to produce large amounts of NO via the inducible NOS (iNOS) isoform. Stimulation is often achieved by treating the cells with inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

To test the inhibitory effect of Z-D-Arg(NO₂)-OH, the compound is added to the cell culture medium before or during stimulation. After an incubation period, the amount of nitrite accumulated in the medium is measured using the Griess assay as an index of cellular NO production. nih.gov A reduction in nitrite levels in the presence of Z-D-Arg(NO₂)-OH compared to the stimulated control indicates inhibition of the NO pathway. It is also important to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound. These experiments can demonstrate the ability of the compound to modulate NO production in a cellular environment. nih.gov

Computational and Structural Biology Insights

Computational and structural biology methods offer powerful tools to investigate the interaction of Z-D-Arg(NO₂)-OH with its putative biological targets at an atomic level. nih.gov These in silico approaches can predict binding modes, estimate binding affinities, and provide a rationale for the compound's activity, guiding further experimental work.

Molecular docking is a primary computational technique used to predict the preferred orientation of Z-D-Arg(NO₂)-OH when bound to the active site of a target protein, such as NOS. Using the known crystal structure of the enzyme, docking algorithms can simulate the binding process and calculate a scoring function to estimate the strength of the interaction. This can reveal key molecular interactions, such as hydrogen bonds and electrostatic interactions, between the inhibitor and amino acid residues in the enzyme's active site.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-inhibitor complex over time. nih.gov MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in the protein upon inhibitor binding. Furthermore, these simulations can be used to calculate binding free energies, providing a more rigorous estimate of the inhibitor's potency. These computational tools are integral to modern drug discovery and mechanistic studies, offering a bridge between chemical structure and biological function. scripps.edu

Future Perspectives and Emerging Research Avenues for Z D Arg No2 Oh

Unexplored Mechanistic Hypotheses and Research Questions

Despite its known activity as a nitric oxide synthase (NOS) inhibitor, the full mechanistic profile of Z-D-Arg(NO2)-OH remains to be fully elucidated. Current research primarily focuses on its interaction with NOS isoforms. However, several mechanistic hypotheses and research questions warrant further investigation:

Differential NOS Isoform Inhibition: While this compound is known to inhibit NOS, its precise inhibitory potency and selectivity across the three mammalian NOS isoforms (neuronal NOS/nNOS, inducible NOS/iNOS, and endothelial NOS/eNOS) require deeper characterization. Understanding these differential effects could reveal specific therapeutic applications for conditions modulated by individual NOS isoforms.

Non-NOS Enzymatic Interactions: The nitroguanidino group and the protected amino acid structure might confer interactions with other enzymes or cellular targets beyond NOS. Hypotheses include potential interactions with arginases, which compete for arginine, or other enzymes involved in nitrogen metabolism. Investigating these potential off-target effects could uncover novel biological activities or potential liabilities.

Role of D-Chirality: The use of the D-enantiomer of arginine is significant. Research could explore whether the D-configuration confers unique advantages in terms of metabolic stability, receptor binding, or interaction with specific cellular transport mechanisms compared to its L-counterpart. Understanding the stereospecificity of its interactions is crucial for designing more targeted therapies.

Metabolic Fate and Prodrug Potential: The Z-protecting group can be removed under specific conditions. Research could investigate whether this compound can serve as a prodrug, releasing active D-nitroarginine or other metabolites in a controlled manner within specific cellular environments. Its metabolic fate and the biological activity of its breakdown products are largely unexplored.

Impact on Arginine Metabolism: As a structural analog of arginine, this compound may influence broader arginine metabolic pathways, including the urea (B33335) cycle and polyamine synthesis. Investigating its impact on these interconnected pathways could reveal its role in cellular homeostasis and disease states.

Development of Novel this compound-Derived Research Probes

The structural features of this compound make it an attractive scaffold for developing sophisticated research tools. Future work could focus on creating novel molecular probes for visualizing and quantifying biological processes:

Fluorescent and Luminescent Probes: Conjugating this compound with fluorophores or luminescent tags could yield probes for imaging NOS activity or localization within cells and tissues. Such probes could help elucidate the spatial and temporal dynamics of NO signaling in real-time.

Affinity Labels and Biotinylated Derivatives: Introducing affinity tags, such as biotin, would enable the isolation and identification of proteins that interact with this compound or its downstream metabolites. This approach could uncover novel binding partners and elucidate previously unknown mechanisms of action.

Radiolabeled Tracers: Radiolabeling this compound could facilitate its use in pharmacokinetic studies, receptor binding assays, and Positron Emission Tomography (PET) imaging. This would allow for precise tracking of the compound's distribution and metabolism in vivo.

Activity-Based Probes (ABPs): Designing ABPs based on this compound could allow for the selective labeling of active NOS enzymes or other target proteins. These probes are invaluable for profiling enzyme activity in complex biological samples and identifying novel targets.

Bifunctional Molecules: Creating bifunctional molecules that combine the NOS inhibitory capacity of this compound with another functional moiety (e.g., a cytotoxic agent, a targeting ligand, or a specific reporter group) could lead to novel therapeutic agents or highly specific diagnostic tools.

Advances in Chemoenzymatic Synthesis and Derivatization

While this compound is primarily utilized as a building block in peptide synthesis, advancements in chemoenzymatic strategies could offer more efficient and selective routes for its production and modification.

Enzymatic Synthesis of this compound: Exploring enzymatic pathways for the synthesis of this compound could provide greener and more stereoselective alternatives to traditional chemical synthesis. This might involve engineered enzymes capable of regioselective nitration or specific protection of D-arginine.

Enzymatic Derivatization: Enzymes could be employed to selectively modify this compound, for instance, by altering the Z-protecting group or derivatizing the nitro group. This could lead to novel analogs with fine-tuned properties for specific research applications.

Chemoenzymatic Peptide Synthesis: Integrating this compound into chemoenzymatic peptide synthesis workflows, where enzymes are used for specific coupling or deprotection steps, could enhance the efficiency and reduce the complexity of synthesizing peptides containing this modified amino acid. This approach leverages the high specificity of enzymes for precise molecular modifications. cardiff.ac.uknih.gov

Library Synthesis: Chemoenzymatic approaches can be powerful for generating diverse libraries of this compound derivatives. By combining enzymatic steps with chemical modifications, researchers can rapidly create a range of analogs for high-throughput screening and lead optimization.

Broader Utility in Elucidating Complex Biochemical Pathways

Beyond its direct pharmacological effects, this compound can serve as a valuable tool for dissecting complex biological processes.

Investigating Arginine Transport and Metabolism: As a D-arginine analog, this compound can be used to study the specificity of arginine transporters and metabolic enzymes. Its differential interaction with these systems compared to L-arginine can help delineate the roles of specific transporters in cellular arginine uptake and availability, which in turn impacts NO production and other metabolic routes. researchgate.net

Probing NO Signaling Networks: By inhibiting NOS, this compound can help researchers unravel the intricate signaling cascades downstream of NO production. Its use in conjunction with other pathway modulators can help map out the complex interplay between NO and other signaling molecules, such as cyclic GMP (cGMP), and their effects on cellular functions like vasodilation, neurotransmission, and immune responses. chemimpex.com

Understanding Stereospecificity in Biology: The incorporation of D-amino acids into peptides or their use as standalone molecules can reveal critical insights into the stereospecificity of biological recognition events. This compound can be used to probe whether specific enzymes, receptors, or transporters exhibit a preference for L- or D-amino acid configurations, providing fundamental knowledge about molecular recognition in biological systems. chemsrc.com

Tool for Systems Biology: By systematically perturbing the NO pathway and observing downstream effects, this compound can contribute to systems biology approaches. Its application in cellular or organismal models can help build predictive models of NO-mediated biological networks, facilitating a more holistic understanding of cellular regulation and disease pathogenesis.

Data Table: Key Properties and Applications of this compound

| Property | Value | Source(s) |

| Chemical Name | N-alpha-Benzyloxycarbonyl-N'-nitro-D-arginine | iris-biotech.de |

| Synonyms | Z-D-arginine nitro, Z-Nω-nitro-D-arginine | chemimpex.comcymitquimica.com |

| CAS Number | 2279-08-5 / 154802-74-1 | iris-biotech.decymitquimica.comcrysdotllc.com |

| Molecular Formula | C₁₄H₁₉N₅O₆ | chemimpex.comcrysdotllc.comchemdad.com |

| Molecular Weight | 353.33 g/mol | chemimpex.comiris-biotech.decrysdotllc.com |

| Purity | ≥ 98% (HPLC) / 95+% | chemimpex.comcrysdotllc.com |

| Appearance | White to off-white powder/solid | chemimpex.comcymitquimica.comchemdad.com |

| Storage Conditions | 0-8 °C / 2-8 °C | chemimpex.comiris-biotech.dechemdad.com |

| Primary Research Area | Nitric Oxide Synthase (NOS) Inhibition | chemimpex.comcymitquimica.com |

| Key Application Areas | Cardiovascular Research, Neuroscience, Pharmacology, Immunology, Biochemical Studies | chemimpex.com |

| Role in Synthesis | Building block in peptide chemistry | chemdad.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity and purity of Z-D-Arg(NO2)-OH in synthetic preparations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and mass spectrometry (MS) validate structural integrity. Suppliers typically provide a Certificate of Analysis (COA) with purity data (≥98% by HPLC) . For reproducibility, cross-validate results with internal standards, such as deuterated analogs, as described in protocols for related nitroarginine derivatives .

Q. How should researchers design experiments to evaluate the inhibitory effects of this compound on nitric oxide synthase (NOS) activity?

- Methodological Answer : Use competitive inhibition assays with H-labeled L-arginine or colorimetric detection of nitrite/nitrate (NO metabolites). Optimize enzyme kinetics by varying substrate concentrations (e.g., 0.1–10 mM) and inhibitor doses (e.g., 1–100 µM). Include controls with unmodified D-arginine to assess stereospecificity. Experimental design should align with studies on GLP-1 receptor signaling, where nitroarginine derivatives modulate enzymatic pathways .

Q. What protocols are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Employ standard Fmoc/t-Bu SPPS protocols. Pre-activate this compound with coupling reagents like HBTU or DIC/Oxyma Pure (1:1:2 molar ratio). Monitor coupling efficiency via Kaiser tests or FT-IR. Protect the nitro group during synthesis to prevent side reactions. Post-synthesis, cleave with TFA/scavengers (e.g., 95% TFA, 2.5% HO, 2.5% TIPS) and purify via reverse-phase HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

- Methodological Answer : Conduct a systematic review of experimental variables (e.g., cell lines, assay buffers, incubation times). Replicate conflicting studies under standardized conditions, ensuring identical reagent sources (e.g., supplier lot numbers). Use meta-analysis to identify confounding factors, such as off-target interactions with heme proteins or redox-sensitive pathways. Reference frameworks from studies on tachykinin-related peptides, where bioactivity discrepancies were linked to pH-dependent stability .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term kinetic studies?

- Methodological Answer : Prepare stock solutions in anhydrous DMSO or ethanol to minimize hydrolysis. For aqueous buffers, adjust pH to 4–6 (nitro group stability) and avoid light exposure (UV degradation). Quantify degradation via stability-indicating HPLC methods, monitoring peaks for byproducts like nitroso or amino derivatives. Storage at −20°C in desiccated vials is critical, as supplier data indicate stability ≤6 months under these conditions .

Q. How can computational modeling enhance the design of this compound derivatives for selective NOS isoform inhibition?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms. Prioritize modifications to the benzyloxycarbonyl (Z) group or nitro positioning to alter binding affinity. Validate predictions with free-energy perturbation (FEP) calculations and in vitro IC assays. Cross-reference methodologies from ligand-receptor binding kinetics studies on GLP-1R .

Methodological Notes

- Data Analysis : Apply mathematical models (e.g., Michaelis-Menten, Hill equations) to kinetic data. Use software like GraphPad Prism for nonlinear regression and EC/IC determination .

- Contradictory Findings : Adhere to guidelines for reporting experimental data, including raw datasets, instrument parameters, and statistical thresholds (p < 0.05) .

- Ethical Compliance : For in vivo studies, follow protocols for animal welfare and human subject research, including IRB approvals and detailed participant selection criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.